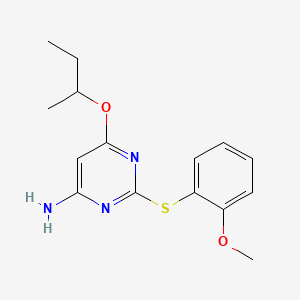

6-sec-Butoxy-2-(2-methoxy-phenylsulfanyl)-pyrimidin-4-ylamine

Description

Properties

CAS No. |

284681-51-2 |

|---|---|

Molecular Formula |

C15H19N3O2S |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

6-butan-2-yloxy-2-(2-methoxyphenyl)sulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C15H19N3O2S/c1-4-10(2)20-14-9-13(16)17-15(18-14)21-12-8-6-5-7-11(12)19-3/h5-10H,4H2,1-3H3,(H2,16,17,18) |

InChI Key |

WAGOZZGUAXLAAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4,6-Dichloropyrimidine or 4,6-dimethoxypyrimidine derivatives serve as the core scaffold precursors.

- 2-Methoxybenzenethiol (2-methoxy-phenylthiol) is used to introduce the phenylsulfanyl group.

- sec-Butanol or sec-butoxy reagents for alkoxylation at the 6-position.

- Ammonia or amine sources for amination at the 4-position.

Stepwise Synthetic Route

Detailed Research Findings and Reaction Conditions

Alkoxylation at the 6-Position

- The 6-position substitution with sec-butoxy group is achieved by reacting the intermediate pyrimidine with sec-butanol or sec-butoxide salts.

- Alkali metal alkoxides (e.g., potassium sec-butoxide) are preferred to promote nucleophilic substitution.

- Reaction is conducted under anhydrous conditions to prevent hydrolysis.

- Temperature range is typically 40–80 °C for 3–5 hours.

- The reaction may be monitored by TLC or HPLC to confirm completion.

Amination at the 4-Position

- Amination involves displacement of a leaving group (chlorine or methoxy) at the 4-position by ammonia or a primary amine.

- This step may require elevated temperature (80–120 °C) and pressure in sealed reactors to drive the reaction to completion.

- Solvents such as ethanol, water, or mixtures thereof are used.

- Reaction times range from 6 to 24 hours depending on conditions.

- The amino group installation is critical for biological activity and requires careful control to avoid side reactions.

Representative Reaction Scheme

4,6-Dichloropyrimidine

|

| + 2-Methoxybenzenethiol, base, toluene, 50 °C

v

2-(2-Methoxy-phenylsulfanyl)-4,6-dichloropyrimidine

|

| + sec-Butanol or potassium sec-butoxide, 60 °C

v

6-sec-Butoxy-2-(2-methoxy-phenylsulfanyl)-4-chloropyrimidine

|

| + NH3 (ammonia), EtOH, 100 °C, sealed tube

v

this compound

Data Table: Typical Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiolation (S_NAr) | 2-Methoxybenzenethiol, K2CO3, toluene | 50 | 3 | 85–90 | Inert atmosphere recommended |

| Alkoxylation | sec-Butanol or K-sec-butoxide, anhydrous | 60 | 4 | 80–88 | Anhydrous conditions critical |

| Amination | NH3 in EtOH, sealed tube | 100 | 12 | 75–85 | Pressure vessel may be required |

| Purification | Flash chromatography or recrystallization | Ambient | - | >95 (pure) | Solvent choice affects purity and yield |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine core in this compound is susceptible to nucleophilic substitution due to electron-withdrawing effects of the sulfanyl and amine groups. Key reactions include:

-

Amination : Replacement of the butoxy group with amines under basic conditions (e.g., using NH₃/EtOH at 60–80°C) .

-

Hydrolysis : Conversion of the sec-butoxy group to a hydroxyl group via acid-catalyzed hydrolysis (e.g., HCl/H₂O, reflux).

Table 1: Example Reaction Conditions for Nucleophilic Substitutions

Electrophilic Aromatic Substitution

The 2-methoxy-phenylsulfanyl group directs electrophiles to specific positions on the aromatic ring:

-

Nitration : Nitric acid (HNO₃/H₂SO₄) introduces a nitro group at the para position relative to the sulfanyl group .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position of the methoxy group .

Coupling Reactions

The amine group facilitates cross-coupling reactions, such as:

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides to form C–N bonds .

-

Suzuki-Miyaura Coupling : Formation of biaryl systems using boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) .

Table 2: Catalytic Coupling Reactions

| Reaction Type | Catalyst System | Substrate | Product Application |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl bromides | Anticancer analogs |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Boronic acids | Fluorescent probes |

Reductive Alkylation

The primary amine can undergo reductive alkylation with aldehydes/ketones (e.g., NaBH₃CN, MeOH) to form secondary amines. For example:

This method is used to introduce hydrophobic side chains for drug-likeness optimization .

Oxidation Reactions

-

Sulfanyl Group Oxidation : H₂O₂ or mCPBA converts the sulfanyl (–S–) group to sulfoxide (–SO–) or sulfone (–SO₂–), altering electronic properties .

-

Amine Oxidation : RuO₄ or KMnO₄ oxidizes the amine to a nitro group under acidic conditions .

Complexation with Metals

The pyrimidine nitrogen and sulfanyl group act as ligands for transition metals (e.g., Pt, Pd), forming complexes with potential catalytic or therapeutic applications .

Key Research Findings

-

Synthetic Utility : The compound serves as a scaffold for generating libraries of derivatives via sequential substitutions (e.g., alkylation followed by cross-coupling) .

-

Biological Relevance : Analogous pyrimidines exhibit kinase inhibition and antiproliferative activity, suggesting pharmacological potential .

Scientific Research Applications

The compound 6-sec-Butoxy-2-(2-methoxy-phenylsulfanyl)-pyrimidin-4-ylamine (CAS No. 284681-53-4) is a pyrimidine derivative that has garnered attention in various scientific research applications. This article will explore its potential uses, focusing on medicinal chemistry, agricultural applications, and other relevant fields, while providing comprehensive data tables and insights from authoritative sources.

Basic Information

- Molecular Formula: C15H19N3O2S

- Molecular Weight: 305.395 g/mol

- Density: 1.23 g/cm³

- Boiling Point: 524.9 °C at 760 mmHg

- Flash Point: 271.2 °C

Structural Characteristics

The structure of the compound features a pyrimidine ring substituted with a butoxy group and a methoxyphenylthio group, which contributes to its unique properties.

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. Investigations into its efficacy against various pathogens could provide insights into developing new antibiotics .

Agricultural Applications

Pesticide Development

Pyrimidine derivatives are being explored as potential pesticides due to their ability to disrupt biological processes in pests. The specific functional groups present in this compound may enhance its effectiveness as an insecticide or fungicide .

Cosmetic Formulation

The compound's unique chemical properties make it a candidate for use in cosmetic formulations, particularly in products aimed at skin protection or enhancement due to its potential antioxidant properties .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial activity |

| Agriculture | Development of pesticides |

| Cosmetics | Use in skin care formulations |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that similar pyrimidine compounds showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of specific cell signaling pathways .

Case Study 2: Pesticide Efficacy

Research conducted on pyrimidine-based pesticides revealed that they effectively reduced pest populations in controlled environments, leading to increased crop yields without significant toxicity to beneficial insects .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Pyrimidin-4-ylamine Derivatives

Key Observations :

- Substituent Bulkiness : The sec-butoxy group in the target compound is bulkier than the methoxyvinyl group in or the cyclopropyl in BAY41-2272 , which may influence steric interactions with biological targets.

- Electron Effects : The 2-methoxy-phenylsulfanyl group introduces electron-rich aromaticity, contrasting with the electron-withdrawing chlorine in or the fluorobenzyl group in BAY41-2272 .

Reactivity Differences :

- The chlorine in facilitates further substitutions, whereas the sec-butoxy group in the target compound may limit reactivity due to steric hindrance.

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Substituents

Challenges and Opportunities

- Synthetic Complexity : The sec-butoxy group introduces synthetic challenges compared to simpler substituents in .

- Unexplored Activities : While BAY41-2272 and furochromenyl derivatives have established roles , the target compound’s unique substituents warrant investigation in kinase inhibition or GPCR modulation.

Biological Activity

6-sec-Butoxy-2-(2-methoxy-phenylsulfanyl)-pyrimidin-4-ylamine, with the CAS number 284681-53-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structure, physicochemical properties, and biological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.395 g/mol. The compound features a pyrimidine core substituted with a butoxy group and a methoxyphenylsulfanyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O2S |

| Molecular Weight | 305.395 g/mol |

| Melting Point | Not specified |

| Boiling Point | 524.9 °C at 760 mmHg |

| Density | 1.23 g/cm³ |

| LogP | 3.977 |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its effects on different biological systems, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives targeting specific cancer cell lines have shown inhibition of cell proliferation and induction of apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and death.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in various models of inflammation, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several case studies have been documented regarding the biological effects of similar pyrimidine derivatives:

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study demonstrated that a related pyrimidine derivative significantly reduced the viability of MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Inhibition of Inflammatory Mediators

In an experimental model of lipopolysaccharide (LPS)-induced inflammation, treatment with a structurally similar compound led to a reduction in TNF-alpha and IL-6 levels, showcasing its potential as an anti-inflammatory agent.

Research Findings

Research findings indicate that the biological activity of this compound is influenced by its structural components. Key findings include:

- Mechanism of Action : The compound's ability to modulate signaling pathways such as NF-kB and MAPK has been implicated in its anti-inflammatory and anticancer activities.

- Synergistic Effects : Combination therapies involving this compound with other chemotherapeutic agents have shown enhanced efficacy against resistant cancer cell lines.

Q & A

Q. What are the established synthetic routes for 6-sec-Butoxy-2-(2-methoxy-phenylsulfanyl)-pyrimidin-4-ylamine, and what purification challenges arise during intermediate isolation?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrimidine core via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl-sulfur bond formation) .

- Step 2 : Introduction of the sec-butoxy group under alkaline conditions, requiring precise temperature control (~60–80°C) to avoid hydrolysis .

- Purification Challenges : Polar byproducts (e.g., unreacted sulfhydryl intermediates) complicate isolation. Techniques like flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) are recommended .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

Methodological Answer: A multi-technique approach ensures accuracy:

- ¹H/¹³C-NMR : Assign methoxy (δ 3.8–4.0 ppm) and sec-butoxy (δ 1.2–1.5 ppm) protons; aromatic protons confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₉N₃O₂S: 314.1228).

- HPLC-PDA : Monitors purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can contradictory data between computational (DFT) predictions and experimental NMR/IR spectra be resolved?

Methodological Answer: Contradictions often stem from solvent effects or conformational flexibility:

Q. What experimental design strategies optimize reaction yield while minimizing byproduct formation?

Methodological Answer: Use a Design of Experiments (DoE) approach:

- Factors : Temperature, catalyst loading (e.g., Pd(PPh₃)₄ for coupling), and stoichiometry.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 70°C, 5 mol% catalyst) .

- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progression in real-time .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

Methodological Answer: Follow a tiered bioactivity screening protocol:

- In vitro Assays : Use purified kinases (e.g., EGFR, VEGFR) with fluorescence-based ADP-Glo™ kits.

- Dose-Response Curves : Calculate IC₅₀ values; validate with positive controls (e.g., staurosporine) .

- Molecular Dynamics (MD) Simulations : Map binding interactions with kinase active sites (e.g., using AutoDock Vina) .

Q. What strategies address poor solubility in aqueous buffers during biological testing?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility .

- Prodrug Design : Introduce phosphate or PEG groups at the amine moiety for improved bioavailability .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

Methodological Answer:

- Strict QC Protocols : Enforce consistent HPLC purity thresholds (>98%) and NMR validation .

- Bioassay Replicates : Perform triplicate experiments with blinded controls to reduce bias .

- Stability Studies : Assess degradation under storage conditions (e.g., 4°C vs. -20°C) via accelerated stability testing .

Q. What methods validate the compound’s stability under physiological pH conditions?

Methodological Answer:

- pH-Rate Profiling : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .

- Forced Degradation Studies : Expose to oxidative (H₂O₂), thermal (40°C), and photolytic (UV) stress .

Interdisciplinary Applications

Q. Can this compound serve as a ligand for catalytic metal complexes in green chemistry?

Methodological Answer:

- Coordination Studies : Titrate with transition metals (e.g., Pd, Cu) and analyze via UV-Vis/ESI-MS .

- Catalytic Screening : Test in cross-coupling reactions (e.g., Heck, Sonogashira) under solvent-free conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.